molecular formula C5H11IO B1651161 1-Ethoxy-3-iodopropane CAS No. 123691-74-7

1-Ethoxy-3-iodopropane

Cat. No.: B1651161
CAS No.: 123691-74-7
M. Wt: 214.04 g/mol
InChI Key: TYODDTFWIMEWAD-UHFFFAOYSA-N
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Description

Preparation Methods

1-Ethoxy-3-iodopropane can be synthesized through several methods, with the Williamson Ether Synthesis being one of the most common. In this method, an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether. For this compound, the reaction involves the use of 3-iodopropanol and ethyl iodide in the presence of a strong base such as sodium hydride or potassium hydride . The reaction conditions typically require an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.

Chemical Reactions Analysis

1-Ethoxy-3-iodopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.

Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and various reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-3-iodopropane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.

    Material Science: It can be used in the preparation of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-iodopropane in chemical reactions involves the nucleophilic attack on the carbon atom bonded to the iodine atom. This leads to the displacement of the iodine atom and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

1-Ethoxy-3-iodopropane can be compared with other alkyl iodides such as 1-bromo-3-iodopropane and 1-chloro-3-iodopropane. While all these compounds share similar reactivity due to the presence of the iodine atom, this compound is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes.

Similar compounds include:

  • 1-Bromo-3-iodopropane
  • 1-Chloro-3-iodopropane
  • 1-Iodo-3-methoxypropane

These compounds can undergo similar nucleophilic substitution and elimination reactions, but their reactivity and the products formed can vary based on the specific halogen and alkoxy groups present.

Properties

IUPAC Name

1-ethoxy-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO/c1-2-7-5-3-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYODDTFWIMEWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511223
Record name 1-Ethoxy-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123691-74-7
Record name 1-Ethoxy-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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